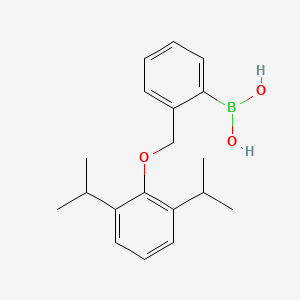

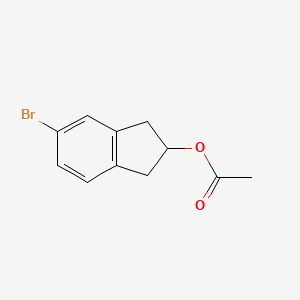

5-Bromo-2,3-dihydro-1H-inden-2-YL acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate is a brominated organic molecule that is likely to possess interesting chemical and physical properties due to the presence of the bromine atom and the acetate group attached to the indene ring system. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated compounds and their synthesis, molecular structure, and reactivity, which can be used to infer potential characteristics of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate.

Synthesis Analysis

The synthesis of brominated organic compounds often involves the use of brominating agents such as Br2 in the presence of acidic or basic conditions. For instance, the preparation of 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one was achieved using Br2/AcOH as a brominating agent . Similarly, bromination of indan-1-ones has been performed under both acidic and basic conditions to yield various brominated products . These methods could potentially be adapted for the synthesis of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized by the presence of intermolecular interactions such as hydrogen bonds and halogen bonds. For example, the crystal structure of certain brominated compounds reveals intermolecular O—H⋯O hydrogen bonds and Br⋯S or Br⋯O interactions . These interactions can significantly influence the packing and stability of the molecules in the crystal lattice. The molecular structure of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate would likely be influenced by similar interactions, particularly involving the bromine atom and the acetate group.

Chemical Reactions Analysis

Brominated compounds can participate in various chemical reactions, including further substitution, elimination, and rearrangement reactions. For instance, bromohydrins can undergo rearrangement reactions under acidic conditions, leading to the migration of substituents within the molecule . The presence of a bromine atom in 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate could make it amenable to similar types of chemical transformations, which could be exploited in synthetic chemistry to produce a range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by the nature of the bromine substituent and the overall molecular structure. The presence of a bromine atom typically increases the molecular weight and may affect the boiling and melting points of the compound. The reactivity of the bromine atom also makes such compounds useful intermediates in organic synthesis. The acetate group in 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate would contribute to the compound's solubility in organic solvents and could also influence its reactivity, particularly in reactions involving nucleophilic attack at the carbonyl carbon.

科学的研究の応用

Bromoform and Atmospheric Chemistry

Bromoform is a significant source of atmospheric organic bromine, contributing to reactive halogens in the troposphere and lower stratosphere. Originating from macroalgal and planktonic sources, its sea-to-air flux plays a crucial role in atmospheric chemistry. The spatial and temporal variability of bromoform emissions suggests important implications for understanding the global bromine cycle and its impact on atmospheric processes (Quack & Wallace, 2003).

Downstream Processing of Biologically Produced Chemicals

The separation and purification of biologically produced chemicals, such as 1,3-propanediol and 2,3-butanediol, are critical for their commercial viability. These processes account for a significant portion of production costs. Innovations in downstream processing are essential for improving the yield, purity, and energy efficiency of these bioproducts, underscoring the importance of research in developing more effective separation technologies (Xiu & Zeng, 2008).

Acetoin Production Enhancement

Acetoin, along with its reduced form 2,3-butanediol, is recognized for its wide range of applications in food, cosmetics, and as a bio-based platform chemical. Research into optimizing strains, substrates, and process controls for acetoin production highlights the potential of genetic engineering and medium optimization in increasing productivity. This focus on enhancing acetoin production reflects the broader interest in utilizing microbial processes for value-added chemicals (Xiao & Lu, 2014).

Zeolite Acidity Characterization

Research on zeolite acidity characterization contributes to our understanding of solid acids' catalytic properties, relevant in refining and petrochemical processes. Zeolites, with their well-defined pore structures and acidity, are essential for catalytic applications. Studies on zeolite acidity help in designing more efficient catalysts for chemical synthesis, including the manipulation of compounds similar to "5-Bromo-2,3-dihydro-1H-inden-2-yl acetate" (Farneth & Gorte, 1995).

Environmental Impact of Brominated Compounds

The environmental distribution and toxicology of brominated compounds, such as 2,4,6-tribromophenol, underscore the importance of understanding these chemicals' environmental and health impacts. Their ubiquitous presence due to natural production and anthropogenic sources necessitates ongoing research into their behavior, degradation products, and potential risks (Koch & Sures, 2018).

特性

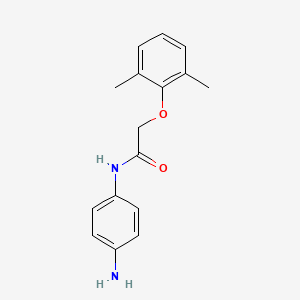

IUPAC Name |

(5-bromo-2,3-dihydro-1H-inden-2-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-7(13)14-11-5-8-2-3-10(12)4-9(8)6-11/h2-4,11H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLOFGGLMITAEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2=C(C1)C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479853 |

Source

|

| Record name | 5-BROMO-2,3-DIHYDRO-1H-INDEN-2-YL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,3-dihydro-1H-inden-2-YL acetate | |

CAS RN |

862135-60-2 |

Source

|

| Record name | 5-BROMO-2,3-DIHYDRO-1H-INDEN-2-YL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)